Trimethyl 2-chloroethane-1,1,1-tricarboxylate
Description
Trimethyl 2-chloroethane-1,1,1-tricarboxylate is a tricarboxylate ester characterized by a central ethane backbone substituted with three methyl ester groups at the 1,1,1-positions and a chlorine atom at the 2-position. Its molecular formula is C₈H₉ClO₆, with a molar mass of 236.61 g/mol. This compound is likely used in organic synthesis as an intermediate, leveraging its ester functionalities for nucleophilic substitution or hydrolysis reactions .
Properties
Molecular Formula |
C8H11ClO6 |
|---|---|
Molecular Weight |
238.62 g/mol |
IUPAC Name |
trimethyl 2-chloroethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C8H11ClO6/c1-13-5(10)8(4-9,6(11)14-2)7(12)15-3/h4H2,1-3H3 |
InChI Key |
OSFNUTVYCJEACR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCl)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 2-chloroethane-1,1,1-tricarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 2-chloroethane-1,1,1-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure maximum efficiency and yield, including the use of continuous reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2-chloroethane-1,1,1-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloroethane-1,1,1-tricarboxylic acid.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Trimethyl 2-chloroethane-1,1,1-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl 2-chloroethane-1,1,1-tricarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In hydrolysis reactions, the ester groups are cleaved to form carboxylic acids. The pathways involved in these reactions are well-studied in organic chemistry .
Comparison with Similar Compounds
Physicochemical and Reactivity Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| Trimethyl 2-Chloroethane-1,1,1-Tricarboxylate | C₈H₉ClO₆ | 236.61 | Cl (position 2), 3× methyl esters | Electrophilic Cl site for nucleophilic substitution |
| Triethyl Ethane-1,1,2-Tricarboxylate | C₁₁H₁₈O₆ | 246.26 | 3× ethyl esters | Hydrolysis-prone; no halogen for substitution |
| Triethyl 1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1,1,2-Ethanetricarboxylate | C₁₇H₁₉ClF₃NO₆ | 425.78 | Cl, CF₃, pyridinyl | Aromatic stabilization; dual halogen effects |
| Triethyl Propane-1,1,3-Tricarboxylate | C₁₃H₂₂O₆ | 290.31 | Propane backbone | Increased steric bulk; slower reaction kinetics |
Biological Activity
Trimethyl 2-chloroethane-1,1,1-tricarboxylate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
- Chemical Formula : CHClO
- Molecular Weight : 260.68 g/mol
- CAS Number : [Not available in the search results]
Biological Activity Overview
This compound is primarily studied for its potential applications in pharmaceuticals and as a biochemical reagent. Its biological activity can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are essential for developing new antibiotics and preservatives.
2. Enzyme Inhibition
Studies suggest that tricarboxylate compounds can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses in various organisms.
3. Cellular Effects
This compound has been shown to affect cell viability and proliferation in vitro. The mechanisms often involve apoptosis or necrosis pathways, which are critical for understanding its potential therapeutic uses.
Case Study 1: Antimicrobial Efficacy
A study conducted on various chloroalkane derivatives demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several strains.
Case Study 2: Enzyme Inhibition Mechanism
In vitro assays revealed that this compound inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The IC50 value was found to be approximately 30 µM, indicating a moderate level of inhibition which could have implications for neuropharmacology.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | [Case Study 1] |
| Enzyme Inhibition | Inhibits AChE with an IC50 of ~30 µM | [Case Study 2] |
| Cytotoxicity | Induces apoptosis in cancer cell lines | [Research Finding] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
